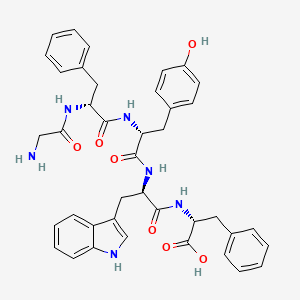![molecular formula C23H27NO3 B12588067 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-24-8](/img/structure/B12588067.png)
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This compound, in particular, has been studied for its potential antioxidant and antibacterial activities .
Méthodes De Préparation
The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in higher yields of 40-72% .
Analyse Des Réactions Chimiques
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential antioxidant and antibacterial activities, making it a candidate for further biological studies.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide can be compared with other benzamide derivatives, such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
N-(3-Methylbenzoyl)cyclohexylamine: Another benzamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
644979-24-8 |
|---|---|
Formule moléculaire |
C23H27NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-9-7-10-18(15-16)21(25)23(13-5-4-6-14-23)24-22(26)19-11-8-12-20(27-3)17(19)2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26) |
Clé InChI |
ONDHTWFAXVSBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


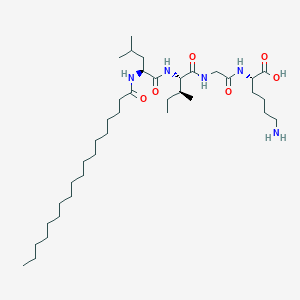
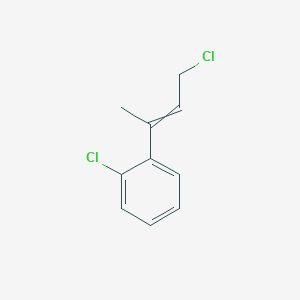
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
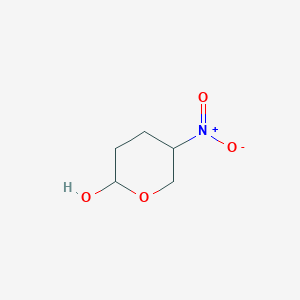
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

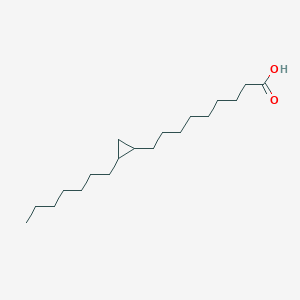
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
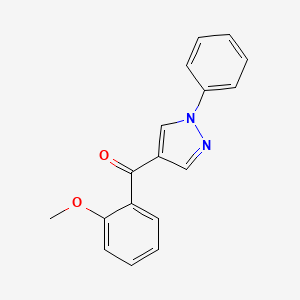
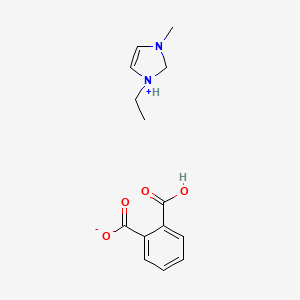
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
